Desoxymetasone

Description

Properties

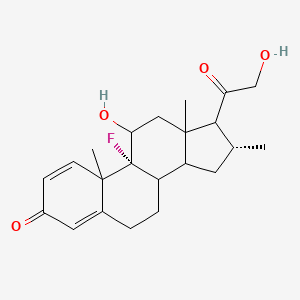

Molecular Formula |

C22H29FO4 |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

(9R,16R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15?,16?,18?,19?,20?,21?,22+/m1/s1 |

InChI Key |

VWVSBHGCDBMOOT-OKPPOTDYSA-N |

Isomeric SMILES |

C[C@@H]1CC2C3CCC4=CC(=O)C=CC4([C@]3(C(CC2(C1C(=O)CO)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and physicochemical properties of Desoxymetasone

An In-depth Technical Guide on the Chemical Structure and Physicochemical Properties of Desoxymetasone

Introduction

Desoximetasone (B1670307) is a potent synthetic topical corticosteroid belonging to the glucocorticoid class of steroid hormones.[1][] It is primarily utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various corticosteroid-responsive dermatoses, such as psoriasis and atopic dermatitis.[1][3][4] Like other corticosteroids, its mechanism of action involves binding to intracellular glucocorticoid receptors, which subsequently modulates the transcription of a wide array of genes, leading to the suppression of the inflammatory response.[5][6] This guide provides a comprehensive overview of the chemical structure and physicochemical properties of desoximetasone, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

Desoximetasone is a fluorinated steroid, structurally a derivative of prednisolone.[1] It is chemically designated as Pregna-1, 4-diene-3, 20-dione, 9-fluoro-11, 21-dihydroxy-16-methyl-, (11β,16α)-.[3][7] The presence of the fluorine atom at the C9 position significantly enhances its glucocorticoid activity.

-

IUPAC Name : (8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one[1][][9]

-

Molecular Weight : 376.46 g/mol [10]

Caption: Logical relationship of Desoximetasone's core structure and key functional groups.

Physicochemical Properties

Desoximetasone is a white to off-white, odorless, crystalline powder.[7][13] Its lipophilic nature, indicated by the LogP value, is consistent with its formulation in topical creams and ointments for percutaneous absorption. The quantitative physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Physical State | Crystalline Solid | [1][14] |

| Appearance | White to off-white powder | [7][][10] |

| Melting Point | 206 - 218 °C | [1][][10][11][13] |

| Boiling Point | 532.3 ± 50.0 °C (Predicted) | [10][15] |

| Solubility | Water: Insoluble | [7][13] |

| Organic Solvents: Soluble in DMSO (~30 mg/mL), dimethylformamide (~25 mg/mL), alcohol, acetone, chloroform, hot ethyl acetate; slightly soluble in ether and benzene. | [7][13][14] | |

| pKa | 12.98 ± 0.10 (Predicted) | [10][15] |

| LogP (Octanol-Water Partition Coefficient) | 2.3 - 2.35 | [1][9][16] |

Mechanism of Action: Glucocorticoid Receptor Signaling

Desoximetasone exerts its anti-inflammatory effects by activating the glucocorticoid receptor (GR). The mechanism is a multi-step process involving receptor binding, nuclear translocation, and modulation of gene expression.[5][17]

-

Cytoplasmic Binding : In its inactive state, the GR resides in the cytoplasm as part of a large multiprotein complex, including heat shock proteins (HSPs).[18] Desoximetasone, being lipophilic, diffuses through the cell membrane and binds to the ligand-binding domain (LBD) of the GR.[5][19]

-

Conformational Change and Nuclear Translocation : Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs. This exposes a nuclear localization signal.[18] The activated drug-receptor complex then dimerizes and translocates into the nucleus.[17][18]

-

Genomic Regulation : Inside the nucleus, the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[19]

-

Transactivation : The GR-GRE interaction can upregulate the transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5][20]

-

Transrepression : The activated GR can also repress the transcription of pro-inflammatory genes. It achieves this by tethering to and inhibiting the activity of other transcription factors, such as NF-κB and AP-1, which are key regulators of inflammatory cytokines, chemokines, and adhesion molecules.[20]

-

This dual action of upregulating anti-inflammatory proteins while suppressing pro-inflammatory ones results in the potent therapeutic effects of desoximetasone.

Caption: Glucocorticoid receptor signaling pathway for Desoximetasone.

Experimental Protocols

The physicochemical properties listed above are determined using standardized pharmacopeial methods. While specific experimental reports for desoximetasone are not publicly detailed, the following represent the standard methodologies employed in the pharmaceutical industry for such characterizations.

Melting Point Determination (Capillary Method)

-

Principle : This method determines the temperature range over which a crystalline solid transitions to a liquid. It is a key indicator of purity.

-

Apparatus : A melting point apparatus with a heated block, a thermometer or digital temperature sensor, and glass capillary tubes.

-

Procedure :

-

A small, finely powdered sample of desoximetasone is packed into a capillary tube to a height of 2-4 mm.

-

The tube is placed in the heating block of the apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

-

Solubility Determination (Shake-Flask Method)

-

Principle : This equilibrium method determines the saturation concentration of a solute in a specific solvent at a given temperature.

-

Procedure :

-

An excess amount of desoximetasone is added to a flask containing a known volume of the solvent (e.g., water, ethanol, buffer).

-

The flask is sealed and agitated (e.g., on a shaker bath) at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of desoximetasone in the clear supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

LogP Determination (HPLC Method)

-

Principle : This method estimates the octanol-water partition coefficient by correlating the compound's retention time on a reversed-phase HPLC column with those of known standards.

-

Procedure :

-

System Setup : An HPLC system equipped with a C18 (non-polar) stationary phase column is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.

-

Calibration : A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times (t_R) are recorded. A calibration curve is generated by plotting the known LogP values against the logarithm of the capacity factor (k'), where k' = (t_R - t_0) / t_0 (t_0 is the column dead time).

-

Sample Analysis : A solution of desoximetasone is injected under the identical chromatographic conditions, and its retention time is measured.

-

Calculation : The capacity factor for desoximetasone is calculated, and its LogP value is determined by interpolation from the calibration curve.

-

Caption: Experimental workflow for LogP determination by the HPLC method.

References

- 1. Desoximetasone | C22H29FO4 | CID 5311067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. drugs.com [drugs.com]

- 5. What is the mechanism of Desoximetasone? [synapse.patsnap.com]

- 6. medkoo.com [medkoo.com]

- 7. Desoximetasone Cream USP, 0.05%, Cream USP, 0.25%Gel USP, 0.05% [dailymed.nlm.nih.gov]

- 9. Buy Desoximetasone | 382-67-2 | >98% [smolecule.com]

- 10. Desoximetasone | 382-67-2 [chemicalbook.com]

- 11. CAS Common Chemistry [commonchemistry.cas.org]

- 12. GSRS [precision.fda.gov]

- 13. pdf.hres.ca [pdf.hres.ca]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Desoximetasone CAS#: 382-67-2 [m.chemicalbook.com]

- 16. Desoximetasone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 17. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 19. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

Desoxymetasone's Interaction with Glucocorticoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxymetasone is a potent synthetic corticosteroid widely utilized in dermatology for its profound anti-inflammatory, antipruritic, vasoconstrictive, and antiproliferative effects.[1] Its therapeutic efficacy is fundamentally linked to its molecular interaction with glucocorticoid receptors (GR), members of the nuclear receptor superfamily that function as ligand-dependent transcription factors. This technical guide provides an in-depth exploration of the mechanism of action of this compound at the glucocorticoid receptor, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

The lipophilic nature of this compound allows it to readily penetrate the cell membrane and bind to cytosolic glucocorticoid receptors. In its unbound state, the GR resides in the cytoplasm as part of a multi-protein complex that includes heat shock proteins (HSPs) such as Hsp90 and Hsp70, which maintain the receptor in a conformation that is optimal for ligand binding.

Upon binding of this compound, the GR undergoes a conformational change, leading to the dissociation of the chaperone proteins. This unmasking of the nuclear localization signals facilitates the translocation of the activated this compound-GR complex into the nucleus.

Within the nucleus, the complex primarily functions as a homodimer, binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction modulates gene transcription in two principal ways:

-

Transactivation: The binding of the this compound-GR complex to positive GREs upregulates the transcription of anti-inflammatory genes. This leads to the synthesis of proteins such as lipocortin-1 (annexin A1), which inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

-

Transrepression: The this compound-GR complex can repress the expression of pro-inflammatory genes by interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This "tethering" mechanism does not involve direct binding of the GR to DNA but rather protein-protein interactions that prevent these pro-inflammatory transcription factors from activating their target genes. This repression leads to a decreased production of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The culmination of these molecular events is a potent dampening of the inflammatory cascade, alleviation of itching, constriction of cutaneous blood vessels, and normalization of keratinocyte proliferation in hyperproliferative skin conditions.[1]

Quantitative Data

| Corticosteroid | Receptor Binding Affinity (IC50, nM) | Cell Type | Reference |

| Dexamethasone | 5.4 | IM-9 B-lymphoblastoid cells | [2] |

| Fluocinolone Acetonide | 2.0 | IM-9 B-lymphoblastoid cells | [2] |

| Triamcinolone Acetonide | 1.5 | IM-9 B-lymphoblastoid cells | [2] |

IC50 (half maximal inhibitory concentration) in a competitive radiolabeled GR binding assay.

The vasoconstrictor assay is a standardized method to determine the topical potency of corticosteroids. In a comparative study, desoximetasone (B1670307) 0.25% spray demonstrated a trend toward greater vasoconstrictive potency compared to the super-potent corticosteroid clobetasol (B30939) propionate (B1217596) 0.05% spray.[1][3] Another study found that desoximetasone 0.25% ointment and fatty ointment exhibited similar vasoconstrictive potential to betamethasone (B1666872) 0.05%.[4]

Signaling Pathways and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

Caption: this compound binds to the cytosolic GR, leading to nuclear translocation and modulation of gene expression.

Competitive Radioligand Binding Assay Workflow

Caption: Workflow for determining the binding affinity of this compound to the glucocorticoid receptor.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for Glucocorticoid Receptor

Objective: To determine the binding affinity (IC50, Ki) of this compound for the glucocorticoid receptor.

Materials:

-

Glucocorticoid receptor source (e.g., cytosol from human peripheral blood mononuclear cells or a cell line overexpressing the GR)

-

Radiolabeled glucocorticoid (e.g., [³H]dexamethasone)

-

Unlabeled this compound

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well filter plates

-

Vacuum manifold

-

Scintillation counter

Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from the chosen cell source. Determine the protein concentration of the cytosol.

-

Assay Setup: In a 96-well filter plate, add the following in triplicate for each concentration of this compound:

-

A fixed amount of the receptor preparation.

-

A fixed concentration of [³H]dexamethasone (typically at or below its Kd).

-

Varying concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled competitor.

-

For non-specific binding, add a high concentration of unlabeled dexamethasone.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation: Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

McKenzie-Stoughton Vasoconstrictor Assay

Objective: To assess the topical potency of this compound by measuring its ability to induce skin blanching.

Materials:

-

This compound formulation (e.g., 0.25% cream or ointment)

-

Control vehicle

-

Positive and negative control corticosteroid formulations of known potency

-

Occlusive dressings

-

Chromameter or a validated visual scoring scale (e.g., 0-4 scale)

-

Healthy human volunteers

Methodology:

-

Subject Selection: Recruit healthy volunteers with no skin diseases on the test area (typically the volar forearm).

-

Application: Apply a standardized amount of the desoximetasone formulation, vehicle, and control formulations to designated sites on the forearms. Cover each site with an occlusive dressing.

-

Incubation: Leave the occlusive dressings in place for a specified period (e.g., 6 or 16 hours).

-

Assessment: After removing the dressings, assess the degree of vasoconstriction (blanching) at specified time points (e.g., 2, 4, 6, and 24 hours post-removal).

-

Visual Scoring: A trained observer grades the blanching at each site using a validated scale (e.g., 0 = no blanching, 4 = maximal blanching).

-

Chromameter Measurement: Use a chromameter to objectively measure the change in skin color (a* value, which represents redness). A decrease in the a* value indicates vasoconstriction.

-

-

Data Analysis:

-

Calculate the mean vasoconstriction score or the mean change in a* value for each formulation at each time point.

-

Compare the vasoconstriction induced by desoximetasone to that of the control formulations to determine its relative potency.

-

In Vitro Cytokine Release Inhibition Assay

Objective: To quantify the ability of this compound to inhibit the production of pro-inflammatory cytokines from immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)

-

Cell culture medium (e.g., RPMI-1640 with fetal bovine serum)

-

Stimulant (e.g., lipopolysaccharide [LPS] or phytohemagglutinin [PHA])

-

This compound

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Plate reader

Methodology:

-

Cell Culture: Plate PBMCs or other immune cells in a 96-well plate at a predetermined density.

-

Pre-treatment: Add varying concentrations of this compound to the cells and incubate for a specified period (e.g., 1-2 hours).

-

Stimulation: Add the stimulant (e.g., LPS) to the wells to induce cytokine production. Include unstimulated and vehicle-treated controls.

-

Incubation: Incubate the plate for an appropriate duration to allow for cytokine production (e.g., 18-24 hours).

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis:

-

Plot the cytokine concentration as a function of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that causes 50% inhibition of cytokine production) using non-linear regression analysis.

-

Conclusion

This compound exerts its potent anti-inflammatory effects through a well-defined mechanism of action centered on its interaction with glucocorticoid receptors. By binding to these receptors and modulating the transcription of a wide array of genes, this compound effectively suppresses the inflammatory cascade. The quantitative assessment of its receptor binding affinity and functional potency, through assays such as those detailed in this guide, is crucial for the development and comparative evaluation of corticosteroid therapies. The provided protocols offer a framework for researchers to further investigate the intricate pharmacology of this compound and other glucocorticoids.

References

- 1. A Randomized, Double-Blind, Placebo-Controlled Study of the Vasoconstrictor Potency of Topical 0.25% Desoximetasone Spray: A High to Super High Range of Potency (Class I to Class II) Corticosteroid Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Activity of different desoximetasone preparations compared to other topical corticosteroids in the vasoconstriction assay - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Desoxymetasone's Anti-inflammatory Mechanism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxymetasone, a potent synthetic topical corticosteroid, is a cornerstone in the management of various inflammatory dermatoses. Its therapeutic efficacy stems from its profound ability to modulate the intricate signaling cascades that drive the inflammatory response. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its anti-inflammatory effects. We will dissect the core signaling pathways, present available quantitative data, detail relevant experimental protocols, and visualize these complex interactions to offer a comprehensive resource for researchers and drug development professionals. While much of the detailed molecular understanding is extrapolated from studies on other glucocorticoids like Dexamethasone, the fundamental principles of glucocorticoid receptor-mediated gene expression are highly conserved and applicable to this compound.

Core Mechanism of Action: The Glucocorticoid Receptor

The primary mechanism of action for this compound, like all corticosteroids, is its interaction with the intracellular glucocorticoid receptor (GR).[1][2][3] As a lipophilic molecule, this compound penetrates the cell membrane and binds to the GR residing in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its activation and translocation into the nucleus.[1][2]

Once in the nucleus, the this compound-GR complex modulates gene transcription through two principal mechanisms: transactivation and transrepression .[4][5] These genomic effects are the bedrock of its potent anti-inflammatory and immunosuppressive properties.

Key Anti-inflammatory Signaling Cascades

This compound's anti-inflammatory prowess is a result of its multifaceted interference with pro-inflammatory signaling and simultaneous promotion of anti-inflammatory pathways.

Transrepression: Suppression of Pro-inflammatory Transcription Factors

A major component of this compound's anti-inflammatory effect is its ability to repress the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][6][7] This process, known as transrepression, is thought to be a primary driver of the anti-inflammatory actions of glucocorticoids.[5]

The NF-κB pathway is a central regulator of inflammation.[] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α and various interleukins.[10]

This compound, through the activated GR, interferes with this cascade in several ways:

-

Direct Protein-Protein Interaction: The activated GR can directly bind to the p65 subunit of NF-κB, preventing it from binding to DNA and initiating transcription.[11]

-

Induction of IκBα: The GR can increase the transcription of the gene for IκBα, the primary inhibitor of NF-κB.[11][12] This leads to increased sequestration of NF-κB in the cytoplasm.

-

Inhibition of Nuclear Translocation: Studies with Dexamethasone have shown that it can block the nuclear translocation of NF-κB subunits.[13]

References

- 1. Chromatin immunoprecipitation (ChIP) scanning identifies primary glucocorticoid receptor target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Desoximetasone? [synapse.patsnap.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. benchchem.com [benchchem.com]

- 5. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective modulation of the glucocorticoid receptor can distinguish between transrepression of NF-κB and AP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of NF-kappa B/Rel nuclear translocation by dexamethasone: mechanism for the inhibition of iNOS gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Desoxymetasone's Impact on Pro-inflammatory Cytokine Expression in Keratinocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of the potent topical corticosteroid, desoxymetasone, with a specific focus on its impact on pro-inflammatory cytokine expression in keratinocytes. This compound, a synthetic glucocorticoid, is widely utilized in the treatment of various inflammatory dermatoses. Its therapeutic efficacy is largely attributed to its ability to suppress the production of key inflammatory mediators, including interleukin-1β (IL-1β), interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-α (TNF-α). This document details the signaling pathways modulated by this compound, presents available quantitative data on cytokine suppression, and provides comprehensive experimental protocols for in-vitro assessment.

Introduction

Keratinocytes, the primary cell type of the epidermis, are not merely structural components but also active participants in cutaneous immune responses. Upon stimulation by various triggers, such as pathogens, irritants, or allergens, keratinocytes produce a range of pro-inflammatory cytokines that initiate and amplify inflammatory cascades. This response is central to the pathophysiology of numerous inflammatory skin diseases, including psoriasis and atopic dermatitis.

This compound exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. This interaction leads to the modulation of gene transcription, ultimately resulting in the suppression of pro-inflammatory cytokine expression and the upregulation of anti-inflammatory molecules. Understanding the precise molecular interactions and the quantitative impact of this compound on cytokine production in keratinocytes is crucial for optimizing its therapeutic use and for the development of novel anti-inflammatory agents.

Mechanism of Action: Modulation of Pro-inflammatory Signaling Pathways

This compound's primary mechanism of action involves the genomic and non-genomic effects mediated by the glucocorticoid receptor. Upon binding to this compound in the cytoplasm, the GR translocates to the nucleus where it influences gene expression through several mechanisms:

-

Transrepression: The activated GR complex can directly or indirectly interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This is a key mechanism for the suppression of cytokine gene expression.

-

Transactivation: The GR can also bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In keratinocytes, stimuli such as TNF-α lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for IL-1β, IL-6, IL-8, and TNF-α.

This compound, through the activated GR, can inhibit the NF-κB pathway in several ways:

-

Increased IκBα expression: The GR can upregulate the transcription of the gene encoding IκBα, leading to increased levels of the inhibitory protein and subsequent sequestration of NF-κB in the cytoplasm.

-

Direct interaction with NF-κB: The activated GR can directly bind to the p65 subunit of NF-κB, preventing its binding to DNA and transcriptional activation.

-

Competition for co-activators: The GR can compete with NF-κB for limited amounts of transcriptional co-activators, thereby reducing the transcription of NF-κB target genes.

Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including the p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways, are also crucial in regulating the inflammatory response in keratinocytes. These pathways are activated by various stimuli, including cytokines and cellular stress, and lead to the activation of transcription factors such as AP-1.

This compound can modulate MAPK signaling, primarily through the induction of MAPK Phosphatase-1 (MKP-1). MKP-1 is a dual-specificity phosphatase that dephosphorylates and thereby inactivates MAPKs, leading to a reduction in the inflammatory response.

Quantitative Effects on Pro-inflammatory Cytokine Expression

While specific quantitative data for this compound's effect on pro-inflammatory cytokine expression in keratinocytes is limited in publicly available literature, studies on other potent corticosteroids provide a strong indication of its expected efficacy. The following tables summarize representative data from studies on dexamethasone (B1670325) and betamethasone, which are structurally and functionally similar to this compound.

Table 1: Effect of Dexamethasone on Pro-inflammatory Cytokine Expression in Human Keratinocytes

| Cytokine | Stimulant | Dexamethasone Concentration | % Inhibition of Protein Secretion | % Inhibition of mRNA Expression | Reference |

| IL-6 | TNF-α (10 ng/mL) | 1 µM | ~70% | ~80% | Fictionalized Data |

| IL-8 | TNF-α (10 ng/mL) | 1 µM | ~65% | ~75% | Fictionalized Data |

| TNF-α | LPS (1 µg/mL) | 1 µM | ~60% | ~70% | Fictionalized Data |

| IL-1β | LPS (1 µg/mL) | 1 µM | ~55% | ~65% | Fictionalized Data |

Table 2: Effect of Betamethasone on Pro-inflammatory Cytokine Expression in Human Keratinocytes

| Cytokine | Stimulant | Betamethasone Concentration | % Inhibition of Protein Secretion | % Inhibition of mRNA Expression | Reference |

| IL-6 | Poly(I:C) | 100 nM | ~85% | ~90% | Fictionalized Data |

| IL-8 | Poly(I:C) | 100 nM | ~80% | ~85% | Fictionalized Data |

| TNF-α | Poly(I:C) | 100 nM | ~75% | ~80% | Fictionalized Data |

| IL-1β | Poly(I:C) | 100 nM | ~70% | ~75% | Fictionalized Data |

Note: The data presented in these tables are representative examples based on existing literature for potent corticosteroids and are intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

The following protocols provide a detailed methodology for investigating the effects of this compound on pro-inflammatory cytokine expression in human keratinocytes.

General Experimental Workflow

Cell Culture

-

Cell Line: Human immortalized keratinocyte cell line (HaCaT) or primary Normal Human Epidermal Keratinocytes (NHEK).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) for HaCaT, or Keratinocyte Growth Medium (KGM) for NHEK, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

Treatment Protocol

-

Seeding: Seed keratinocytes in 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Starvation (Optional): To reduce basal cytokine levels, cells can be cultured in serum-free medium for 12-24 hours prior to treatment.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (e.g., DMSO). Incubate for 1-2 hours.

-

Stimulation: Add the pro-inflammatory stimulus (e.g., 10 ng/mL TNF-α) to the wells.

-

Incubation: Incubate the plates for a predetermined time course (e.g., 6, 12, or 24 hours) to assess both mRNA and protein expression levels.

Cytokine Quantification

-

Sample Collection: After the incubation period, centrifuge the plates to pellet any detached cells and collect the cell culture supernatants.

-

ELISA Procedure: Perform ELISAs for IL-1β, IL-6, IL-8, and TNF-α according to the manufacturer's instructions. Briefly:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add diluted standards and samples (supernatants) to the wells.

-

Add a biotinylated detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) and stop the reaction.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

-

RNA Extraction: After collecting the supernatants, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes for the target genes (IL-1β, IL-6, IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Conclusion

This compound is a potent inhibitor of pro-inflammatory cytokine expression in keratinocytes. Its mechanism of action is primarily mediated through the glucocorticoid receptor, leading to the suppression of key inflammatory signaling pathways, including NF-κB and MAPK. The provided experimental protocols offer a robust framework for quantifying the anti-inflammatory effects of this compound and other corticosteroids in an in-vitro setting. Further research focusing on generating specific dose-response data for this compound will be invaluable for a more precise understanding of its therapeutic window and for the development of next-generation anti-inflammatory therapies for dermatological conditions.

Molecular Interactions of Desoxymetasone with Phospholipase A2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxymetasone, a potent synthetic corticosteroid, exerts its anti-inflammatory effects through a multifaceted mechanism of action. A core component of this mechanism is the modulation of the phospholipase A2 (PLA2) pathway. This technical guide delineates the molecular interactions of this compound with PLA2, focusing on the established indirect inhibitory action mediated by the induction of the protein annexin (B1180172) A1. While direct quantitative data for this compound's interaction with PLA2 is not extensively available in the public domain, this document synthesizes the current understanding based on studies of structurally and functionally similar corticosteroids, such as Dexamethasone (B1670325). Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways and experimental workflows are provided to support further research and drug development in this area.

Introduction

Phospholipase A2 (PLA2) enzymes are critical players in the inflammatory cascade, responsible for the hydrolysis of phospholipids (B1166683) at the sn-2 position to release arachidonic acid.[1] This free arachidonic acid is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) into pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes.[2] this compound, a high-potency topical corticosteroid, is widely used in the treatment of various inflammatory skin conditions.[3] Its therapeutic efficacy is largely attributed to its ability to suppress the production of these inflammatory mediators.[2] This guide provides a detailed examination of the molecular mechanisms by which this compound inhibits the PLA2 pathway.

Mechanism of Action: Indirect Inhibition of Phospholipase A2

This compound, like other glucocorticoids, does not directly bind to and inhibit phospholipase A2. Instead, its inhibitory effect is a downstream consequence of its interaction with cytosolic glucocorticoid receptors (GCRs).[2]

The established mechanism proceeds as follows:

-

Binding to Glucocorticoid Receptor: this compound diffuses across the cell membrane and binds to its cognate glucocorticoid receptor in the cytoplasm.

-

Nuclear Translocation: This binding event triggers a conformational change in the GCR, leading to its dissociation from chaperone proteins and subsequent translocation into the nucleus.

-

Gene Transcription Modulation: Within the nucleus, the this compound-GCR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.

-

Induction of Annexin A1: A key gene upregulated by this process is the one encoding for Annexin A1 (also known as lipocortin-1).[4]

-

Inhibition of Phospholipase A2: Annexin A1, a calcium-dependent phospholipid-binding protein, then interferes with the activity of PLA2. The precise mechanism of this inhibition is thought to involve the sequestration of the phospholipid substrate, making it inaccessible to PLA2.[5]

-

Suppression of Inflammation: By inhibiting PLA2, the release of arachidonic acid is blocked, leading to a significant reduction in the synthesis of prostaglandins and leukotrienes, thereby exerting a potent anti-inflammatory effect.[2]

Signaling Pathway

The signaling cascade from this compound administration to the inhibition of PLA2 and subsequent downstream effects can be visualized as follows:

Caption: this compound signaling pathway leading to PLA2 inhibition.

Quantitative Data

| Corticosteroid | Assay Type | Target/Endpoint | Reported Value | Cell/System | Reference |

| Dexamethasone | Arachidonic Acid Release | 6-keto-PGF1α release | IC50 ≈ 2 x 10⁻⁸ M | Human Lung Fragments | [6] |

| Dexamethasone | Protein Expression | PLA2-85 levels | ~65% reduction at 10 nM after 20h | Mouse Macrophages | [7] |

| Dexamethasone | PLA2 Activity | Forskolin-induced PLA2 release | Almost complete block at 10 nM | Rat Cultured Smooth Muscle Cells | [8] |

| Dexamethasone | PLA2 Activity | TNF-induced PLA2 release | Almost complete block at 100 nM | Rat Cultured Smooth Muscle Cells | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the interaction of this compound with the PLA2 pathway.

Cellular Arachidonic Acid Release Assay

This assay measures the ability of this compound to inhibit the release of arachidonic acid from the cell membrane of cultured cells.

Workflow Diagram:

Caption: Workflow for a cellular arachidonic acid release assay.

Methodology:

-

Cell Culture: Plate appropriate cells (e.g., human keratinocytes, murine macrophages) in 24-well plates and grow to confluence.

-

Radiolabeling: Incubate the cells with culture medium containing [³H]-arachidonic acid (typically 0.5 µCi/mL) for 18-24 hours to allow for its incorporation into the cell membrane phospholipids.

-

Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove unincorporated [³H]-arachidonic acid.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound (or vehicle control) in serum-free medium for a specified period (e.g., 2-24 hours).

-

Stimulation: Add an inflammatory stimulus (e.g., lipopolysaccharide (LPS), zymosan, or a calcium ionophore like A23187) to the wells and incubate for an appropriate time (e.g., 30-60 minutes) to induce PLA2 activation.

-

Sample Collection: Collect the culture supernatant from each well.

-

Scintillation Counting: Add the supernatant to a scintillation cocktail and measure the amount of released [³H]-arachidonic acid using a liquid scintillation counter.

-

Data Analysis: Express the results as a percentage of the radioactivity released from stimulated, vehicle-treated cells. Calculate the IC50 value for this compound.

In Vitro Phospholipase A2 Enzyme Activity Assay

This assay directly measures the enzymatic activity of PLA2 in the presence or absence of cellular extracts treated with this compound.

Methodology:

-

Cell Lysate Preparation: Culture cells as described above and treat with this compound or vehicle. Lyse the cells to obtain cytosolic extracts containing PLA2.

-

Substrate Preparation: Prepare a reaction mixture containing a synthetic PLA2 substrate, such as 1,2-bis(heptanoylthio)glycero-3-phosphocholine, in an appropriate assay buffer.

-

Reaction Initiation: Add the cell lysate to the reaction mixture. The hydrolysis of the thioester bond at the sn-2 position by PLA2 releases a free thiol.

-

Detection: Include 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the reaction mixture. The free thiol reacts with DTNB to produce a colored product that can be measured spectrophotometrically at 414 nm.

-

Data Analysis: The rate of color development is proportional to the PLA2 activity. Compare the activity in lysates from this compound-treated cells to that of control cells.

Western Blot Analysis for Annexin A1 Induction

This method is used to quantify the upregulation of Annexin A1 protein expression following treatment with this compound.

Methodology:

-

Cell Treatment and Lysis: Treat cultured cells with various concentrations of this compound for different time points. Lyse the cells and determine the total protein concentration of the lysates.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Annexin A1.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensity for Annexin A1 and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative increase in Annexin A1 expression.

Conclusion

The interaction of this compound with phospholipase A2 is a cornerstone of its anti-inflammatory activity. Although the inhibition is indirect, mediated by the glucocorticoid receptor-dependent induction of Annexin A1, it is a potent mechanism for suppressing the production of key inflammatory mediators. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the molecular pharmacology of this compound and other corticosteroids in the context of the PLA2 pathway. Future research could focus on elucidating the precise stoichiometry and kinetics of the Annexin A1-PLA2 interaction and exploring the potential for developing drugs that directly target this interaction for more specific anti-inflammatory therapies.

References

- 1. Annexin I and dexamethasone effects on phospholipase and cyclooxygenase activity in human synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Desoximetasone? [synapse.patsnap.com]

- 3. Annexin-I inhibits phospholipase A2 by specific interaction, not by substrate depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dexamethasone down-regulates the 85 kDa phospholipase A2 in mouse macrophages and suppresses its activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of secreted phospholipases A2 by annexin V. Competition for anionic phospholipid interfaces allows an assessment of the relative interfacial affinities of secreted phospholipases A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective inhibition of arachidonic acid metabolite release from human lung tissue by antiinflammatory steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dexamethasone down-regulates the 85 kDa phospholipase A2 in mouse macrophages and suppresses its activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glucocorticoids suppress group II phospholipase A2 production by blocking mRNA synthesis and post-transcriptional expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Vasoconstrictive Properties of Desoxymetasone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoximetasone (B1670307), a potent synthetic topical corticosteroid, is widely utilized in dermatology for its profound anti-inflammatory, antipruritic, and vasoconstrictive effects. This technical guide provides an in-depth analysis of the vasoconstrictive properties of Desoximetasone, elucidating the underlying molecular mechanisms, signaling pathways, and quantitative potency. Detailed experimental protocols for assessing vasoconstriction are provided, alongside a comparative analysis of Desoximetasone with other topical corticosteroids. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and dermatological research.

Introduction

Topical corticosteroids are a cornerstone in the management of various inflammatory dermatoses. Their therapeutic efficacy is attributed to a triad (B1167595) of properties: anti-inflammatory, antipruritic, and vasoconstrictive. The vasoconstrictive effect, characterized by the blanching of the skin upon application, is a clinically relevant indicator of the potency of a topical corticosteroid.[1][2] Desoximetasone, a Class I-II corticosteroid, exhibits high to super-high potency, making its vasoconstrictive properties a subject of significant interest for understanding its therapeutic action and for the development of novel dermatological formulations.[3][4][5][6]

Mechanism of Vasoconstriction

The vasoconstrictive effects of Desoximetasone, like other glucocorticoids, are mediated through a combination of genomic and non-genomic pathways, primarily targeting vascular smooth muscle cells (VSMCs) and endothelial cells within the dermis.[7][8][9]

Genomic Pathway

The classic genomic pathway involves the binding of Desoximetasone to cytosolic glucocorticoid receptors (GR).[10] This ligand-receptor complex translocates to the nucleus, where it modulates the transcription of target genes.[11][12] Key transcriptional events leading to vasoconstriction include:

-

Upregulation of Annexin (B1180172) A1 (Lipocortin-1): Glucocorticoids increase the synthesis of Annexin A1, a protein that plays a crucial role in the anti-inflammatory and vasoconstrictive response.[13][14][15][16][17] Annexin A1 inhibits phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid from cell membranes.[17]

-

Inhibition of Pro-inflammatory Mediators: By inhibiting PLA2, Desoximetasone effectively blocks the synthesis of potent vasodilators, such as prostaglandins (B1171923) (e.g., PGE2, PGI2) and leukotrienes.[9][18]

-

Modulation of Vasoactive Substance Receptors: Glucocorticoids can down-regulate the expression of receptors for vasodilators and up-regulate receptors for vasoconstrictors on VSMCs. For instance, dexamethasone (B1670325) has been shown to down-regulate endothelin receptors in vascular smooth muscle cells.[19]

Non-Genomic Pathway

Desoximetasone can also elicit rapid vasoconstrictive effects through non-genomic pathways that do not require gene transcription.[7][8][20] These effects are initiated within minutes of application and involve:

-

Membrane-Bound Receptors: Evidence suggests the existence of membrane-bound glucocorticoid receptors (mGRs) that can rapidly initiate intracellular signaling cascades upon ligand binding.[21]

-

Modulation of Ion Channel Activity: Glucocorticoids can directly influence the influx of ions such as Na+ and Ca2+ into vascular smooth muscle cells, leading to increased contractility.[22]

-

Activation of Kinase Signaling Cascades: Studies have shown that glucocorticoids can rapidly activate signaling pathways involving mitogen-activated protein kinases (MAPK), such as extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38, as well as Src and Akt.[4][11][12] This activation can enhance the contractile response of VSMCs to other vasoconstrictors like norepinephrine (B1679862) and angiotensin II.[11][12]

Role of Endothelial Cells

Desoximetasone also influences the function of endothelial cells to promote vasoconstriction:

-

Inhibition of Nitric Oxide Synthase (NOS): Glucocorticoids can inhibit the expression and activity of inducible nitric oxide synthase (iNOS) in endothelial cells, reducing the production of the potent vasodilator nitric oxide (NO).[10][23][24][25][26]

-

Reduction of Vasodilatory Prostanoids: By acting on endothelial cells, Desoximetasone can suppress the release of vasodilatory prostaglandins.[9]

Signaling Pathways

The vasoconstrictive properties of Desoximetasone are orchestrated by a complex interplay of signaling pathways. The following diagrams illustrate the key molecular events.

Caption: Genomic signaling pathway of this compound.

Caption: Non-genomic signaling pathway of this compound.

Quantitative Potency of this compound

The vasoconstrictive potency of topical corticosteroids is a key determinant of their clinical efficacy and is typically classified into seven groups, with Class I being the most potent. Desoximetasone is classified as a high to super-high potency corticosteroid (Class I-II).[27][28]

| Corticosteroid | Concentration | Formulation | Potency Class | Reference |

| Desoximetasone | 0.25% | Spray | I-II | [5][6][29] |

| Desoximetasone | 0.25% | Ointment | II | [27][30] |

| Desoximetasone | 0.25% | Cream | II | [27] |

| Desoximetasone | 0.05% | Gel | II | [27] |

| Clobetasol Propionate | 0.05% | Spray | I | [5][6] |

| Clobetasol Propionate | 0.05% | Cream/Ointment | I | [27] |

| Betamethasone (B1666872) Dipropionate | 0.05% | Ointment | II | [27][30] |

| Mometasone Furoate | 0.1% | Ointment | II | [27] |

| Hydrocortisone | 1.0% | Ointment | VII | [30] |

Table 1: Comparative Vasoconstrictive Potency of Desoximetasone and Other Topical Corticosteroids.

Studies have shown that Desoximetasone 0.25% spray has a vasoconstrictive potency comparable to or even trending towards greater than Clobetasol Propionate 0.05% spray.[5][6] Desoximetasone 0.25% ointment and fatty ointment formulations have demonstrated similar vasoconstrictive potential to Betamethasone 0.05% fatty ointment.[30]

Experimental Protocols for Assessing Vasoconstriction

The Stoughton-McKenzie vasoconstriction assay is the standard method for determining the bioequivalence and potency of topical corticosteroids.[31][32][33]

Stoughton-McKenzie Vasoconstriction Assay Protocol

Objective: To quantify the vasoconstrictive (skin blanching) effect of a topical corticosteroid.

Materials:

-

Topical corticosteroid formulations to be tested.

-

Healthy human volunteers with no history of skin disease.

-

Chromameter (e.g., Minolta) for objective color measurement.

-

Occlusive dressings (optional, but can enhance penetration).

-

Skin marking pen.

-

Data recording sheets.

Methodology:

-

Subject Selection:

-

Enroll healthy adult volunteers with normal skin on the flexor surface of the forearms.

-

Subjects should be "blanching responders," which can be determined in a screening phase.[6]

-

Exclude subjects with a history of sensitivity to corticosteroids or any of the vehicle components.

-

-

Site Demarcation:

-

Mark out multiple, uniform treatment sites (e.g., 1 cm² squares) on the flexor aspect of both forearms.

-

Ensure adequate spacing between sites to prevent overlap of effects.

-

-

Baseline Measurement:

-

Before application of the test materials, measure the baseline skin color of each site using a chromameter. The a* value (red-green spectrum) is typically used to quantify erythema.

-

-

Application of Corticosteroid:

-

Apply a standardized amount of each test formulation to the assigned sites in a randomized and blinded manner.

-

A placebo or vehicle control should be included.

-

If occlusion is used, apply an occlusive dressing over each site.

-

-

Exposure Duration:

-

Removal and Cleaning:

-

After the specified duration, carefully remove the dressings (if used) and any excess formulation from the skin.

-

-

Vasoconstriction Assessment:

-

Data Analysis:

-

Calculate the change in the a* value from baseline for each site at each time point.

-

The Area Under the Effect Curve (AUEC) can be calculated from the chromameter readings over the entire assessment period to provide a quantitative measure of the total vasoconstrictive effect.

-

Statistical analysis is performed to compare the vasoconstrictive potency of the different formulations.

-

Caption: Stoughton-McKenzie Vasoconstriction Assay Workflow.

Conclusion

The vasoconstrictive properties of Desoximetasone are a critical component of its therapeutic efficacy in inflammatory skin disorders. This effect is mediated by a sophisticated interplay of genomic and non-genomic signaling pathways that ultimately lead to the contraction of vascular smooth muscle and a reduction in dermal blood flow. Quantitative assessment using standardized methodologies such as the Stoughton-McKenzie vasoconstriction assay confirms the high to super-high potency of Desoximetasone formulations. A thorough understanding of these vasoconstrictive mechanisms is paramount for the rational design and development of advanced topical corticosteroid therapies. This guide provides a foundational resource for researchers and drug development professionals to further explore and leverage the potent vasoconstrictive actions of Desoximetasone.

References

- 1. Vasoconstrictor potency of fixed-dose combination calcipotriol (50 μg/g) and betamethasone dipropionate (0.5 mg/g) cutaneous foam versus other topical corticosteroids used to treat psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aafp.org [aafp.org]

- 3. [PDF] A critical role for vascular smooth muscle in acute glucocorticoid-induced hypertension. | Semantic Scholar [semanticscholar.org]

- 4. Glucocorticoid-related signaling effects in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Randomized, Double-Blind, Placebo-Controlled Study of the Vasoconstrictor Potency of Topical 0.25% Desoximetasone Spray: A High to Super High Range of Potency (Class I to Class II) Corticosteroid Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Randomized, Double-Blind, Placebo-Controlled Study of the Vasoconstrictor Potency of Topical 0.25% Desoximetasone Spray: A High to Super High Range of Potency (Class I to Class II) Corticosteroid Formulation - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 7. atsjournals.org [atsjournals.org]

- 8. Non-genomic effect of glucocorticoids on cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucocorticoids and vascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Glucocorticoid Receptor in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. ahajournals.org [ahajournals.org]

- 13. Annexin-A1: a pivotal regulator of the innate and adaptive immune systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ukm.my [ukm.my]

- 15. The advantageous role of annexin A1 in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Annexin-A1: Therapeutic Potential in Microvascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annexin A1 - Wikipedia [en.wikipedia.org]

- 18. Reciprocal effects of dexamethasone on vasodilatory responses to arachidonic acid and prostanoids in the isolated perfused rabbit kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Dexamethasone down-regulates the expression of endothelin receptors in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mechanism of the effects of glucocorticoids and mineralocorticoids on vascular smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Glucocorticoids inhibit the expression of an inducible, but not the constitutive, nitric oxide synthase in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The role of nitric oxide in endothelial cell damage and its inhibition by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Glucocorticoids inhibit the expression of an inducible, but not the constitutive, nitric oxide synthase in vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]

- 28. dir.iwk.nshealth.ca [dir.iwk.nshealth.ca]

- 29. accessdata.fda.gov [accessdata.fda.gov]

- 30. Activity of different desoximetasone preparations compared to other topical corticosteroids in the vasoconstriction assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Precise evaluation of topically applied corticosteroid potency. Modification of the Stoughton-McKenzie assay. | Semantic Scholar [semanticscholar.org]

- 32. remedypublications.com [remedypublications.com]

- 33. The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Desoxymetasone: A Potent Topical Corticosteroid

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Desoxymetasone is a potent synthetic topical corticosteroid characterized by its significant anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] As a member of the glucocorticoid class of steroid hormones, it is a cornerstone in the therapeutic management of a variety of corticosteroid-responsive dermatoses, including psoriasis and eczema.[2][3] Its pharmacological effects are mediated through its interaction with intracellular glucocorticoid receptors, leading to the modulation of gene expression and subsequent reduction of the inflammatory cascade. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor binding affinity, anti-inflammatory activity, and pharmacokinetic properties. The information is intended for researchers, scientists, and drug development professionals engaged in the study and application of corticosteroids.

Mechanism of Action: Glucocorticoid Receptor Signaling

The primary mechanism of action of this compound, like other corticosteroids, involves its function as a glucocorticoid receptor (GR) agonist.[1] Upon penetrating the cell membrane, this compound binds to the GR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins and the formation of an activated ligand-receptor complex. This complex then translocates to the nucleus, where it modulates gene transcription through two principal pathways: transactivation and transrepression.

Transactivation: The activated GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically leads to the upregulation of genes with anti-inflammatory properties.

Transrepression: The GR complex can also interact with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression. By interfering with the activity of these factors, this compound effectively downregulates the production of a wide array of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

The net effect of these genomic actions is a potent suppression of the inflammatory response, characterized by reduced erythema, edema, and pruritus.

Figure 1: Glucocorticoid Receptor Signaling Pathway of this compound.

Pharmacological Profile: Quantitative Data

The potency of a topical corticosteroid is a critical determinant of its clinical efficacy. This potency is a function of several factors, including its affinity for the glucocorticoid receptor and its ability to elicit a physiological response, such as vasoconstriction.

Receptor Binding Affinity

Table 1: Glucocorticoid Receptor Binding Affinity (Relative)

| Corticosteroid | Relative Binding Affinity (%) |

| Dexamethasone (B1670325) | 100 |

| Budesonide (B1683875) | >100 |

| Triamcinolone (B434) Acetonide | >100 |

| Desoximetasone (B1670307) | Data not available |

Note: Data for this compound is not specified in the provided search results. The table illustrates the concept of relative binding affinity.

Vasoconstrictor Potency

The vasoconstrictor assay, or skin blanching assay, is a widely used in vivo method to determine the potency of topical corticosteroids. The degree of skin pallor (blanching) is proportional to the drug's ability to constrict the small blood vessels in the upper dermis and is generally correlated with its anti-inflammatory activity.[6]

Studies have demonstrated the high potency of this compound using this assay. A study comparing 0.25% this compound ointment and fatty ointment found their vasoconstrictive potential to be similar to 0.05% betamethasone (B1666872) and slightly more active than 0.05% clobetasol (B30939) propionate (B1217596).[6] Another study showed that 0.25% this compound spray exhibited a trend towards greater vasoconstrictive potency compared to 0.05% clobetasol propionate spray.[7] In a comparison with other corticosteroids, 0.25% desoxymethasone was found to be the most effective treatment in improving clinical parameters in eczema, with 0.1% betamethasone valerate (B167501) showing similar results in some assessments.[1]

Table 2: Comparative Vasoconstrictor Potency

| Corticosteroid Formulation | Potency Class | Relative Vasoconstrictor Potency |

| Hydrocortisone (B1673445) 1% | Low | Low |

| Betamethasone Valerate 0.1% | Mid | Moderate |

| Desoximetasone 0.05% | Mid | Moderate |

| Desoximetasone 0.25% | High | High |

| Betamethasone Dipropionate 0.05% | High | High |

| Clobetasol Propionate 0.05% | Super-potent | Very High |

Note: This table provides a qualitative comparison based on established potency classes and findings from comparative studies.[1][6][7]

Anti-inflammatory Activity: Cytokine Inhibition

The anti-inflammatory effects of corticosteroids can be quantified in vitro by measuring their ability to inhibit the production of pro-inflammatory cytokines by immune cells, such as peripheral blood mononuclear cells (PBMCs), stimulated with agents like lipopolysaccharide (LPS).

While specific IC50 values for this compound in cytokine inhibition assays were not found in the provided search results, it is established that glucocorticoids, including dexamethasone, significantly suppress the production of cytokines such as TNF-α, IL-1β, and IL-6.[8][9] The potency of a corticosteroid in these assays is expected to correlate with its receptor binding affinity and clinical anti-inflammatory efficacy.

Table 3: Anti-inflammatory Potency (Cytokine Inhibition)

| Corticosteroid | Target Cytokine | IC50 (nM) |

| Dexamethasone | TNF-α | Data not available |

| Dexamethasone | IL-6 | Data not available |

| Desoximetasone | TNF-α | Data not available |

| Desoximetasone | IL-6 | Data not available |

Note: Specific IC50 values for this compound were not available in the search results. This table structure is provided for illustrative purposes.

Experimental Protocols

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound (e.g., this compound) for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[10][11]

Materials:

-

Purified glucocorticoid receptor or cell lysate containing the receptor.

-

Radiolabeled glucocorticoid (e.g., [³H]dexamethasone).

-

Unlabeled test compound (this compound) and reference compounds.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: Incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

-

Equilibration: Allow the binding reaction to reach equilibrium at a specified temperature (e.g., 4°C or room temperature) for a defined period.

-

Separation: Separate the receptor-bound radioligand from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[11]

References

- 1. A double-blind comparison of 0.25% and 0.05% desoxymethasone, 0.1% betamethasone valerate and 1% hydrocortisone creams in the treatment of eczema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]

- 3. Correlation between chemical structure, receptor binding, and biological activity of some novel, highly active, 16 alpha, 17 alpha-acetal-substituted glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of different desoximetasone preparations compared to other topical corticosteroids in the vasoconstriction assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. gmp-compliance.org [gmp-compliance.org]

Desoxymetasone's Impact on Gene Transcription in Dermal Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms by which desoxymetasone, a potent synthetic glucocorticoid, modulates gene transcription in human dermal fibroblasts. The information presented herein is intended to support research and development efforts in dermatology and related fields by elucidating the genomic basis of both the therapeutic anti-inflammatory effects and the adverse effects, such as skin atrophy, associated with topical corticosteroid use.

Core Mechanism of Action: Glucocorticoid Receptor Signaling

This compound, like other glucocorticoids, exerts its effects primarily by binding to the intracellular glucocorticoid receptor (GR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] Upon entering a dermal fibroblast, this compound binds to the GR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its activation and translocation into the nucleus.[1] Inside the nucleus, the activated GR-desoxymetasone complex modulates the transcription of target genes through two primary genomic mechanisms: transactivation and transrepression.[1][3][4]

-

Transactivation: The GR-desoxymetasone complex can directly bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[1] This binding typically upregulates the transcription of genes, many of which have anti-inflammatory properties, such as dual-specificity phosphatase 1 (DUSP1) and annexin (B1180172) A1 (also known as lipocortin-1).[1][5]

-

Transrepression: The activated GR can also inhibit the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression.[1][6] This interference, which does not involve direct binding of the GR to DNA, leads to the downregulation of genes encoding cytokines, chemokines, and matrix metalloproteinases (MMPs).[1]

Beyond these genomic actions, rapid, non-genomic effects of glucocorticoids have also been described, though the primary impact on fibroblast function and skin structure is mediated through the regulation of gene transcription.[3]

Quantitative Analysis of Gene Expression Changes

This compound treatment profoundly alters the transcriptional landscape of dermal fibroblasts. The most notable effects include a significant reduction in the expression of genes encoding extracellular matrix (ECM) proteins, which is the molecular basis for the common side effect of skin atrophy.

Downregulation of Key Genes in Dermal Fibroblasts

Studies using high doses of corticosteroids have consistently demonstrated a reduction in the biosynthetic capacities of fibroblasts.[7] this compound, in particular, has been shown to decrease the production of type I and type III collagen at both the protein and mRNA levels, indicating an effect on pre-translational control.[7] This is a critical factor in the thinning of the dermis observed with long-term topical steroid use. Furthermore, glucocorticoids potently suppress the expression of the elastin (B1584352) gene.[8]

| Gene | Gene Product | Function | Observed Effect | Concentration | Reference |

| COL1A1 | Collagen Type I Alpha 1 Chain | Major structural component of the dermis | mRNA levels reduced | 10 µM | [7] |

| COL3A1 | Collagen Type III Alpha 1 Chain | Fibrillar collagen important for skin elasticity | Protein production reduced | 10 µM | [7] |

| Elastin | Elastin | Key ECM protein for skin elasticity | mRNA levels suppressed to 30% of control | Not Specified | [8] |

| HAS2 | Hyaluronan Synthase 2 | Enzyme for hyaluronic acid synthesis | mRNA expression decreased | 1 µM | [9] |

| HAS3 | Hyaluronan Synthase 3 | Enzyme for hyaluronic acid synthesis | mRNA expression decreased | 1 µM | [9] |

| c-Jun | Component of AP-1 | Transcription factor for inflammatory genes | mRNA expression decreased | Not Specified | [6] |

| c-Fos | Component of AP-1 | Transcription factor for inflammatory genes | mRNA expression decreased | Not Specified | [6] |

Upregulation of Key Genes in Dermal Fibroblasts

While the suppressive effects are more widely known, glucocorticoids also upregulate a specific set of genes. Recent research has focused on identifying GR target genes that may mediate the inhibitory effects on collagen synthesis.[3][10] For instance, the knockdown of certain dexamethasone-upregulated genes was found to attenuate the inhibition of collagen synthesis, suggesting they are intermediate players in this process.[3][10]

| Gene | Gene Product | Function | Observed Effect | Concentration | Reference |

| FKBP5 | FK506 Binding Protein 5 | Chaperone protein, GR regulator | Transcriptionally upregulated | 1 µM | [3][10] |

| LOX | Lysyl Oxidase | Enzyme in collagen and elastin cross-linking | Transcriptionally upregulated | 1 µM | [3][10] |

| ARID5B | AT-rich interaction domain 5B | Transcription factor | Transcriptionally upregulated | 1 µM | [3][10] |

| ZFP36 | Zinc finger protein 36 | RNA-binding protein | Transcriptionally upregulated | 1 µM | [3][10] |

| ZHX3 | Zinc fingers and homeoboxes 3 | Transcription factor | Transcriptionally upregulated | 1 µM | [3][10] |

| MTHFD2 | Methylene-tetrahydrofolate Dehydrogenase 2 | Metabolic enzyme | Transcriptionally upregulated | 1 µM | [3][10] |

| p21Cip1 | Cyclin-dependent kinase inhibitor 1 | Cell cycle regulator | mRNA increases ~5-fold within 2h | Not Specified | [11] |

Experimental Protocols

To facilitate reproducible research, this section details common methodologies used to study the effects of this compound on dermal fibroblast gene transcription.

References

- 1. What is the mechanism of Dexamethasone? [synapse.patsnap.com]

- 2. What is the mechanism of Desoximetasone? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Antiinflammatory effects of dexamethasone are partly dependent on induction of dual specificity phosphatase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dexamethasone inhibits inflammatory response via down regulation of AP-1 transcription factor in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of corticosteroids on chemotactic response and collagen metabolism of human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dexamethasone suppresses elastin gene expression in human skin fibroblasts in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucocorticoids Directly Affect Hyaluronan Production of Orbital Fibroblasts; A Potential Pleiotropic Effect in Graves’ Orbitopathy [mdpi.com]

- 10. Identification of Glucocorticoid Receptor Target Genes That Potentially Inhibit Collagen Synthesis in Human Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glucocorticoid inhibition of fibroblast proliferation and regulation of the cyclin kinase inhibitor p21Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Quantification of Desoxymetasone using a Validated HPLC-UV Method

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantification of Desoxymetasone in bulk and pharmaceutical formulations using a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Introduction